methyl 2-methyl-3-oxo-3-(prop-2-ynylamino)propanoate
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Overview
Description
methyl 2-methyl-3-oxo-3-(prop-2-ynylamino)propanoate is an organic compound with the molecular formula C8H11NO3. It is known for its unique structure, which includes a prop-2-yn-1-ylamino group attached to a propanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-oxo-3-(prop-2-ynylamino)propanoate typically involves the reaction of an appropriate aldehyde with urea and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid monohydrate. The reaction is carried out in ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial applications. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
methyl 2-methyl-3-oxo-3-(prop-2-ynylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The prop-2-yn-1-ylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
methyl 2-methyl-3-oxo-3-(prop-2-ynylamino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-oxo-3-(prop-2-ynylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-ylamino group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-3-(prop-2-yn-1-ylamino)propanoate: A similar compound with a slightly different structure, used in similar applications.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Another compound with a prop-2-yn-1-yl group, used in medicinal chemistry.
2-cyanoethyl (6-(3-(prop-2-yn-1-yloxy)-2,2-bis((prop-2-yn-1-yloxy)methyl)propoxy)hexyl): A compound with multiple prop-2-yn-1-yloxy groups, used in organic synthesis.
Uniqueness
methyl 2-methyl-3-oxo-3-(prop-2-ynylamino)propanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-methyl-3-oxo-3-(prop-2-ynylamino)propanoate |
InChI |
InChI=1S/C8H11NO3/c1-4-5-9-7(10)6(2)8(11)12-3/h1,6H,5H2,2-3H3,(H,9,10) |
InChI Key |
LJPXXKAIOPSZEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC#C)C(=O)OC |
Origin of Product |
United States |
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